3-Ethoxy-7-methoxyisoquinolin-1(2H)-one
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Overview
Description
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 7-methoxyphenylacetic acid.
Cyclization: The key step involves cyclization to form the isoquinoline ring. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxy-7-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor binding, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxyisoquinolin-1(2H)-one: Lacks the methoxy group at the 7-position.
7-Methoxyisoquinolin-1(2H)-one: Lacks the ethoxy group at the 3-position.
Isoquinolin-1(2H)-one: Lacks both the ethoxy and methoxy groups.
Uniqueness
3-Ethoxy-7-methoxyisoquinolin-1(2H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-ethoxy-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-8-4-5-9(15-2)7-10(8)12(14)13-11/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
QWGKRHQWUDSDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C(C=C2)OC)C(=O)N1 |
Origin of Product |
United States |
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